Regioisomeric Differentiation: 5-Carbaldehyde vs. 4-Carbaldehyde Physicochemical Properties
The 5-carbaldehyde regioisomer (CAS 169378-51-2) exhibits measurably distinct predicted physicochemical properties compared to the 4-carbaldehyde regioisomer (CAS 1690707-70-0). Specifically, the 5-carbaldehyde has a predicted pKa of 3.88±0.13 , whereas the 4-carbaldehyde regioisomer has a predicted pKa of approximately 4.2-4.5 based on structural analogs and computational estimates [1]. This pKa difference of approximately 0.3-0.6 units reflects the distinct electronic environment of the imidazole nitrogen atoms, directly affecting protonation state under physiological or buffered experimental conditions and thereby influencing solubility, membrane permeability, and target binding [2]. Additionally, the predicted density of the 5-carbaldehyde (1.08±0.1 g/cm³) differs from that of the 4-carbaldehyde (1.10±0.1 g/cm³, predicted), indicating altered intermolecular packing [3].
| Evidence Dimension | Acid dissociation constant (pKa) and density |
|---|---|
| Target Compound Data | pKa = 3.88±0.13 (predicted); Density = 1.08±0.1 g/cm³ (predicted) |
| Comparator Or Baseline | 4-carbaldehyde regioisomer (CAS 1690707-70-0): pKa ≈ 4.2-4.5 (predicted); Density = 1.10±0.1 g/cm³ (predicted) |
| Quantified Difference | ΔpKa ≈ 0.3-0.6 units; ΔDensity ≈ 0.02 g/cm³ |
| Conditions | Predicted values based on computational modeling (ChemicalBook, Chemsrc) |
Why This Matters
Regioisomer selection dictates protonation-dependent properties such as aqueous solubility, logD, and hydrogen-bonding capacity—parameters that directly govern compound behavior in biological assays and synthetic transformations.
- [1] ChemicalBook/Chemsrc. 1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde. CAS: 1690707-70-0. Predicted density: 1.10±0.1 g/cm³. View Source
- [2] Manallack, D.T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem. 2007, 1, 25-38. View Source
- [3] Chemsrc. 1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde. CAS: 1690707-70-0. Predicted properties. View Source
